molecular formula C10H12BrNO B13044385 (1R)-1-(3-Bromo-5-methoxyphenyl)prop-2-EN-1-amine

(1R)-1-(3-Bromo-5-methoxyphenyl)prop-2-EN-1-amine

Cat. No.: B13044385
M. Wt: 242.11 g/mol
InChI Key: VTOOJKAJFNVJMI-SNVBAGLBSA-N
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Description

(1R)-1-(3-Bromo-5-methoxyphenyl)prop-2-EN-1-amine is an organic compound characterized by the presence of a bromine atom and a methoxy group attached to a phenyl ring, along with a prop-2-en-1-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(3-Bromo-5-methoxyphenyl)prop-2-EN-1-amine typically involves the following steps:

    Methoxylation: The methoxy group can be introduced via nucleophilic substitution using methanol and a suitable base like sodium methoxide.

    Formation of Prop-2-EN-1-amine: The final step involves the formation of the prop-2-en-1-amine moiety through a reaction such as the Wittig reaction or a similar olefination process.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and methoxylation processes, followed by the olefination step. These processes are optimized for yield, purity, and cost-effectiveness, often utilizing continuous flow reactors and automated systems.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(3-Bromo-5-methoxyphenyl)prop-2-EN-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bond to a single bond, forming saturated amines.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium azide in dimethylformamide (DMF) or potassium cyanide in ethanol.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of saturated amines.

    Substitution: Formation of azides or nitriles.

Scientific Research Applications

(1R)-1-(3-Bromo-5-methoxyphenyl)prop-2-EN-1-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1R)-1-(3-Bromo-5-methoxyphenyl)prop-2-EN-1-amine involves its interaction with molecular targets such as enzymes or receptors. The bromine and methoxy groups may enhance binding affinity and specificity, while the prop-2-en-1-amine moiety can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-(3-Chloro-5-methoxyphenyl)prop-2-EN-1-amine: Similar structure with a chlorine atom instead of bromine.

    (1R)-1-(3-Bromo-5-ethoxyphenyl)prop-2-EN-1-amine: Similar structure with an ethoxy group instead of methoxy.

    (1R)-1-(3-Bromo-5-methoxyphenyl)prop-2-EN-1-ol: Similar structure with a hydroxyl group instead of an amine.

Uniqueness

(1R)-1-(3-Bromo-5-methoxyphenyl)prop-2-EN-1-amine is unique due to the specific combination of bromine and methoxy groups on the phenyl ring, which can influence its reactivity and biological activity. The presence of the prop-2-en-1-amine moiety also adds to its distinctiveness, providing opportunities for diverse chemical modifications and applications.

Properties

Molecular Formula

C10H12BrNO

Molecular Weight

242.11 g/mol

IUPAC Name

(1R)-1-(3-bromo-5-methoxyphenyl)prop-2-en-1-amine

InChI

InChI=1S/C10H12BrNO/c1-3-10(12)7-4-8(11)6-9(5-7)13-2/h3-6,10H,1,12H2,2H3/t10-/m1/s1

InChI Key

VTOOJKAJFNVJMI-SNVBAGLBSA-N

Isomeric SMILES

COC1=CC(=CC(=C1)[C@@H](C=C)N)Br

Canonical SMILES

COC1=CC(=CC(=C1)C(C=C)N)Br

Origin of Product

United States

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